molecular formula C5HCl3IN B1200134 Trichloroiodopyridine CAS No. 26856-63-3

Trichloroiodopyridine

Cat. No.: B1200134
CAS No.: 26856-63-3
M. Wt: 308.33 g/mol
InChI Key: VWFVZWMYZOPSLJ-UHFFFAOYSA-N
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Description

Trichloroiodopyridine (hypothetical IUPAC name: 2,3,5-Trichloro-4-iodopyridine) is a polyhalogenated pyridine derivative characterized by three chlorine atoms and one iodine atom attached to a pyridine ring. While direct references to this compound are absent in the provided evidence, its structural analogs and related halogenated pyridines are well-documented. Such compounds are typically synthesized via electrophilic substitution reactions, where halogenation occurs at specific positions depending on directing groups and reaction conditions.

Properties

CAS No.

26856-63-3

Molecular Formula

C5HCl3IN

Molecular Weight

308.33 g/mol

IUPAC Name

3,4,5-trichloro-2-iodopyridine

InChI

InChI=1S/C5HCl3IN/c6-2-1-10-5(9)4(8)3(2)7/h1H

InChI Key

VWFVZWMYZOPSLJ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)I)Cl)Cl)Cl

Canonical SMILES

C1=C(C(=C(C(=N1)I)Cl)Cl)Cl

Other CAS No.

26856-63-3

Synonyms

trichloroiodopyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Trichloroiodopyridine (hypothetical) with structurally related pyridine derivatives, focusing on molecular properties, substituent patterns, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Applications/Notes
This compound (hypothetical) C₅HCl₃IN ~290.3 (estimated) Cl (positions 2,3,5); I (4) N/A Potential use as a pharmaceutical intermediate or halogenation reagent.
2-Chloro-5-iodopyridine C₅H₃ClIN 255.44 Cl (2); I (5) 69045-79-0 Intermediate in Suzuki couplings; used in agrochemical synthesis.
3-Chloropyridine C₅H₄ClN 113.55 Cl (3) 626-60-8 Building block for pharmaceuticals; precursor to herbicides and corrosion inhibitors.
5-(Trifluoromethyl)pyridin-3-amine C₆H₅F₃N₂ 162.11 CF₃ (5); NH₂ (3) 112110-07-3 Key intermediate in antiviral and antitumor drug development.
5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide C₉H₉Cl₂N₂O₂ 271.09 Cl (5,6); CON(OMe)Me (3) N/A Explored as a bioactive scaffold in pesticide design.

Key Observations:

Substituent Effects on Reactivity :

  • Halogen Position : The reactivity of halogenated pyridines depends on the electron-withdrawing effects of substituents. For instance, 2-Chloro-5-iodopyridine undergoes cross-coupling reactions more readily than 3-Chloropyridine due to the meta-directing nature of the chlorine atom.
  • Trifluoromethyl vs. Halogens : The CF₃ group in 5-(Trifluoromethyl)pyridin-3-amine enhances metabolic stability compared to halogens, making it preferable in drug design.

Toxicity and Handling :

  • Polyhalogenated pyridines often require stringent safety protocols. For example, compounds with high acute toxicity, such as hydrofluoric acid or cyanide derivatives, demand specialized handling (e.g., fume hoods, PPE) .

Applications :

  • Pharmaceuticals : 2-Chloro-5-iodopyridine is a precursor to kinase inhibitors, while 5-(Trifluoromethyl)pyridin-3-amine is used in antiviral agents.
  • Agrochemicals : Dichloro-pyridine carboxamides are leveraged for their pesticidal activity.

Research Findings

Synthetic Challenges :

  • Introducing multiple halogens to pyridine rings often requires sequential reactions. For example, iodination typically follows chlorination due to iodine’s lower reactivity in electrophilic substitution .

Biological Activity :

  • The iodine atom in 2-Chloro-5-iodopyridine enhances binding affinity to thyroid hormone receptors, a property absent in chlorine-only analogs.
  • Trifluoromethyl groups improve blood-brain barrier penetration in neuroactive compounds compared to halogens .

Thermodynamic Stability: this compound’s hypothetical structure suggests higher thermal stability than mono-halogenated pyridines due to increased molecular symmetry and halogen-halogen interactions.

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